9-(Cyclopropylmethyl)-2-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane
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Overview
Description
9-(Cyclopropylmethyl)-2-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of various functional groups, such as the cyclopropylmethyl and pyrazolylphenyl groups, makes this compound interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-2-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. The starting materials may include cyclopropylmethyl halides, 5-fluoro-2-pyrazol-1-ylphenyl derivatives, and diazaspiro compounds. Common synthetic routes may involve:
- Nucleophilic substitution reactions
- Cyclization reactions
- Functional group transformations
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group.
Reduction: Reduction reactions may target the pyrazolylphenyl group.
Substitution: Various substitution reactions can occur, especially at the diazaspiro linkage.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halides, nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of spiro-based molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 9-(Cyclopropylmethyl)-2-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 9-(Cyclopropylmethyl)-2-[(5-chloro-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane
- 9-(Cyclopropylmethyl)-2-[(5-bromo-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane
Uniqueness
The uniqueness of 9-(Cyclopropylmethyl)-2-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane lies in its specific functional groups and spiro linkage, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
9-(cyclopropylmethyl)-2-[(5-fluoro-2-pyrazol-1-ylphenyl)methyl]-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4/c23-20-5-6-21(27-11-2-9-24-27)19(13-20)15-26-12-8-22(17-26)7-1-10-25(16-22)14-18-3-4-18/h2,5-6,9,11,13,18H,1,3-4,7-8,10,12,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDSIVKNEGAYNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)CC3=C(C=CC(=C3)F)N4C=CC=N4)CN(C1)CC5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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